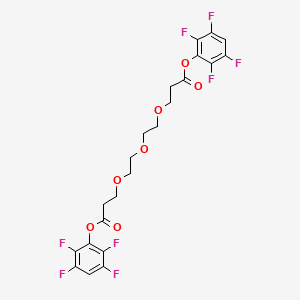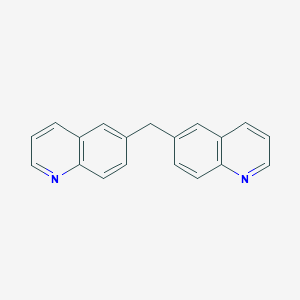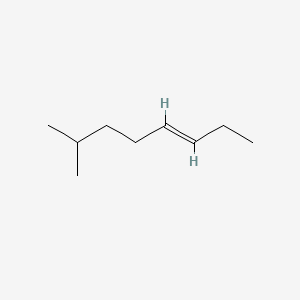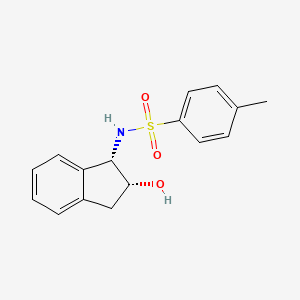
Tfp-peg3-tfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluorophenyl polyethylene glycol tetrafluorophenyl (TFP-PEG3-TFP) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to connect two essential ligands, facilitating the formation of PROTAC molecules and enabling selective protein degradation through the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TFP-PEG3-TFP involves the reaction of tetrafluorophenyl (TFP) groups with polyethylene glycol (PEG). The TFP groups are known for their high reactivity with primary and secondary amines, making them suitable for bioconjugation reactions. The general procedure involves dissolving this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and reacting it with the target molecule under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under appropriate conditions to maintain its stability .
化学反応の分析
Types of Reactions
TFP-PEG3-TFP primarily undergoes substitution reactions due to the presence of the reactive TFP groups. These reactions involve the replacement of the TFP group with another functional group, typically an amine.
Common Reagents and Conditions
Common reagents used in the reactions with this compound include primary and secondary amines. The reactions are usually carried out at temperatures ranging from 4°C to 37°C and pH values between 7 and 9. The reaction times can vary from a few minutes to several hours, depending on the specific conditions and desired outcome .
Major Products
The major products formed from the reactions of this compound are typically bioconjugates, where the PEG linker is attached to a target molecule through an amide bond. These bioconjugates are used in various applications, including drug delivery and protein labeling .
科学的研究の応用
TFP-PEG3-TFP has a wide range of applications in scientific research:
作用機序
The mechanism of action of TFP-PEG3-TFP involves the formation of a covalent bond between the TFP group and a primary or secondary amine on the target molecule. This reaction results in the formation of a stable amide bond, linking the PEG spacer to the target molecule. In the context of PROTACs, this linkage facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
TFP-PEG3-Biotin: A biotinylation reagent with a PEG spacer, used for labeling proteins and other biomolecules.
TFPA-PEG3-Biotin: A photoactivatable biotinylation reagent that reacts with C-H or N-H bonds upon exposure to UV light.
Uniqueness
TFP-PEG3-TFP is unique due to its dual TFP groups, which provide high reactivity and specificity for amine-containing molecules. This makes it particularly suitable for the synthesis of PROTACs, where precise and stable linkage between ligands is crucial for effective protein degradation .
特性
分子式 |
C22H18F8O7 |
|---|---|
分子量 |
546.4 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H18F8O7/c23-11-9-12(24)18(28)21(17(11)27)36-15(31)1-3-33-5-7-35-8-6-34-4-2-16(32)37-22-19(29)13(25)10-14(26)20(22)30/h9-10H,1-8H2 |
InChIキー |
YJQRHPJJGDMPCP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)




![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)




![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)

